Millepachine-Derived Inhibitor 9n Achieves Superior In Vivo Tumor Growth Inhibition Versus Combretastatin A-4
The millepachine-derived dual tubulin/HDAC inhibitor 9n demonstrated significantly superior in vivo antitumor efficacy compared to combretastatin A-4 (CA-4), a well-characterized colchicine-site binder undergoing clinical development. In a PC-3 prostate cancer xenograft model, 9n achieved a tumor inhibition rate of 90.07% at 20 mg/kg, versus only 55.62% for CA-4 at the same dose [1].
| Evidence Dimension | In vivo tumor growth inhibition rate |
|---|---|
| Target Compound Data | 90.07% at 20 mg/kg |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): 55.62% at 20 mg/kg |
| Quantified Difference | 1.62-fold higher inhibition rate; 34.45 percentage point absolute improvement |
| Conditions | PC-3 prostate cancer xenograft model, BALB/c nude mice, intravenous injection |
Why This Matters
This direct in vivo comparison with a clinical-stage comparator provides compelling evidence for selecting millepachine-based derivatives over CA-4 analogs in prostate cancer drug discovery programs.
- [1] Xie S, Leng J, Zhao S, Zhu L, Zhang M, Ning M, Zhao B, Yin Y, Kong L, Zhou Y. Design and biological evaluation of dual tubulin/HDAC inhibitors based on millepachine for treatment of prostate cancer. Eur J Med Chem. 2024;268:116301. View Source
